2-Cyclobutylprop-2-enenitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Cyclobutylprop-2-enenitrile consists of a cyclobutyl group attached to a prop-2-ene group with a nitrile functional group at the end . The InChI code for this compound is 1S/C7H9N/c1-6(5-8)7-3-2-4-7/h7H,1-4H2 .Physical And Chemical Properties Analysis
2-Cyclobutylprop-2-enenitrile is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, solubility, and spectral data are not provided in the available resources .Scientific Research Applications
Photocatalysis and Cycloadditions The molecule's structural framework lends itself to photocatalytic applications, particularly in [2+2] enone cycloadditions, which are facilitated by visible light photocatalysis. This method allows for the efficient and high-yielding synthesis of cyclobutane products, demonstrating the potential of 2-Cyclobutylprop-2-enenitrile derivatives in creating complex molecular architectures with excellent diastereoselectivity (Ischay, Anzovino, Du, & Yoon, 2008).
Synthetic Applications in Medicinal Chemistry In medicinal chemistry, the reactivity of cyclobutane rings, as seen in molecules similar to 2-Cyclobutylprop-2-enenitrile, is harnessed for the synthesis of peptidic inhibitors and other bioactive compounds. The unique reactivity and structural features of these molecules enable the development of potent compounds with significant therapeutic potential, highlighting the importance of such structures in the design of new drugs and chemical probes (Onaran, Comeau, & Seto, 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-cyclobutylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6(5-8)7-3-2-4-7/h7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBYDZFMNPDDMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C1CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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